N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is a diamide derivative featuring:
- A 3-methylthiophen-2-yl moiety, a sulfur-containing heterocycle known for its electron-rich aromaticity and role in medicinal chemistry .
- A 2-hydroxyethyl linker bridging the thiophene ring and the primary amide group.
- A 4-(propan-2-yl)phenyl (isopropylphenyl) group attached to the secondary amide, contributing hydrophobicity and steric bulk.
- Ethanediamide backbone, enabling hydrogen bonding and structural rigidity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-(4-propan-2-ylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-11(2)13-4-6-14(7-5-13)20-18(23)17(22)19-10-15(21)16-12(3)8-9-24-16/h4-9,11,15,21H,10H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAGFYQDZLUBBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)C(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of the thiophene derivative. The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as the sulfurizing agent
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process would likely include the use of high-purity reagents and solvents, as well as stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring and the ethanediamide backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring or the ethanediamide backbone.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N’-[4-(propan-2-yl)phenyl]ethanediamide involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group and ethanediamide backbone can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiophene-Containing Amides
(a) N-(3-acetyl-2-thienyl)-2-bromoacetamide and N-(3-acetyl-2-thienyl)-2-phthalimidoacetamide ()
- Structural Similarities : Both contain a thiophene ring and amide linkages.
- Key Differences :
- The target compound lacks acetyl or bromo/phthalimido substituents on the thiophene.
- The hydroxyethyl group in the target may enhance solubility compared to the acetylated analogs.
- Spectroscopy :
(b) N-(2-Arylethyl)-2-methylprop-2-enamides ()
- Structural Similarities : Ethylamine linkers and aromatic (aryl) groups.
- Key Differences: The target uses a diamide backbone, whereas these are monoamides with acrylate groups. The hydroxyethyl group in the target may confer distinct hydrogen-bonding interactions.
Isopropylphenyl-Containing Compounds
2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide ()
- Structural Similarities : Shared 4-(propan-2-yl)phenyl group.
- Key Differences: The target lacks the pyridine and trifluoroethoxy moieties, reducing electronic complexity. The ethanediamide backbone may enhance thermal stability compared to monoamides.
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(propan-2-yl)phenyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by research findings and case studies.
The compound has the following chemical properties:
- Molecular Formula : C18H23N2O2S
- Molecular Weight : 341.4 g/mol
- CAS Number : 1448129-76-7
Synthesis
The synthesis typically involves multiple steps, beginning with the formation of the thiophene ring and employing various reagents such as N,N-dimethyliminium salts and basic hydrolysis. The sulfonamide group is introduced through specific reaction conditions to achieve the desired compound structure .
Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory activity. For instance, a related compound inhibited cyclooxygenase (COX) and lipoxygenase pathways, which are crucial in inflammation processes. The IC50 values for these inhibitory effects were reported at concentrations as low as 0.1 µM for leukotriene synthesis in human polymorphonuclear leukocytes (PMNs) .
The proposed mechanism includes interaction with molecular targets such as enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active site residues, while the thiophene ring may engage in π-π interactions with aromatic amino acids. These interactions can modulate protein activity, leading to various biological effects including anti-inflammatory responses .
Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 | Inhibition of COX and lipoxygenase pathways in vitro | Demonstrated potential as an anti-inflammatory agent |
| Study 2 | Topical application reduced leukotriene levels in mouse models | Supports efficacy in inflammatory skin conditions |
| Study 3 | Interaction with protein targets confirmed via crystallography | Validates proposed mechanism of action |
Research Findings
Recent studies have shown that this compound can effectively reduce inflammation markers in various models:
- In Vitro Studies : Demonstrated inhibition of COX enzymes at varying concentrations, indicating potential therapeutic applications in inflammatory diseases.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in edema and other inflammatory responses when compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
